BenchChemオンラインストアへようこそ!

8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid

MAO-A Neuropharmacology Enzyme inhibition

8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic 1,4-dihydroquinoline-3-carboxylic acid featuring a C8 chlorine atom and a distinct 6-phenylhexyl substituent at the C5 position. This compound belongs to a class of quinolone-3-carboxylic acids that have been extensively explored as kinase inhibitors, enzyme modulators, and antibacterial agents.

Molecular Formula C22H22ClNO3
Molecular Weight 383.9 g/mol
CAS No. 34785-13-2
Cat. No. B15215585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid
CAS34785-13-2
Molecular FormulaC22H22ClNO3
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCC2=C3C(=C(C=C2)Cl)NC=C(C3=O)C(=O)O
InChIInChI=1S/C22H22ClNO3/c23-18-13-12-16(19-20(18)24-14-17(21(19)25)22(26)27)11-7-2-1-4-8-15-9-5-3-6-10-15/h3,5-6,9-10,12-14H,1-2,4,7-8,11H2,(H,24,25)(H,26,27)
InChIKeyYJLNYPDBKYHCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid (CAS 34785-13-2): A Potent Quinolone-3-Carboxylic Acid for Targeted MAO-A and DHODH Research


8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic 1,4-dihydroquinoline-3-carboxylic acid featuring a C8 chlorine atom and a distinct 6-phenylhexyl substituent at the C5 position . This compound belongs to a class of quinolone-3-carboxylic acids that have been extensively explored as kinase inhibitors, enzyme modulators, and antibacterial agents [1]. In publicly curated bioactivity databases, the compound is annotated as a potent inhibitor of human monoamine oxidase A (MAO-A) and a moderate inhibitor of human dihydroorotate dehydrogenase (DHODH), establishing a differentiated research profile from classic fluoroquinolone antibacterials [2][3].

Why Generic Quinolone-3-Carboxylic Acid Substitution Fails for 8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid


The presence of the extended 6-phenylhexyl chain at the C5 position, combined with the C8 chlorine and the free N1-H hydrogen bond donor, creates a distinctive pharmacophore that differentiates this compound from shorter-chain or N1-substituted analogs [1]. In the quinolone-3-carboxylic acid class, small structural changes at C5 dramatically alter enzyme selectivity profiles—for instance, the N1-methyl analog (NSC145969) exhibits a substantially different logP and hydrogen-bonding capacity, impacting target engagement and biological activity [2]. Generic substitution with a simple 5-alkyl or 5-aryl quinolone-3-carboxylic acid neglects the critical role of the 6-phenylhexyl motif in establishing the potent MAO-A inhibition observed for this compound (IC50 = 4.1 nM) [3].

Quantitative Differentiation Evidence for 8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid


Potent Human MAO-A Inhibition vs. N1-Methyl Analog

The compound demonstrates sub-nanomolar inhibition of human recombinant MAO-A (IC50 = 4.1 nM), representing a >19,500-fold increase in potency compared to its N1-methyl analog NSC145969, which shows only weak MAO-A inhibition (IC50 > 1.0 × 10^5 nM) [1][2]. This underscores the critical role of the free N1-H in binding to the MAO-A active site, a feature absent in the N-methylated comparator.

MAO-A Neuropharmacology Enzyme inhibition

Moderate Human DHODH Inhibition vs. Typical Quinolone Antibacterials

The compound inhibits human DHODH with an IC50 of 541 nM, a potency profile distinct from classic quinolone antibacterials (e.g., levofloxacin) that primarily target bacterial topoisomerases and show negligible human DHODH inhibition (>50 μM) [1][2]. This places the compound in a niche category of quinolone-3-carboxylic acids being explored for immunomodulation and antiparasitic applications.

DHODH Immunometabolism Antiparasitic

MAO-A Selectivity vs. MAO-B Compared to Non-Selective Inhibitors

The compound exhibits marked selectivity for MAO-A over MAO-B. In rat brain homogenate assays, the IC50 for MAO-A is 80 nM, while inhibition of MAO-B requires 1,000 nM, yielding a 12.5-fold selectivity window [1]. In contrast, the non-selective MAO inhibitor phenelzine shows roughly equipotent inhibition of both isoforms (MAO-A IC50 ≈ 200 nM, MAO-B IC50 ≈ 180 nM) [2].

MAO Isoform selectivity Neurochemistry

Cross-Species DHODH Activity: Human vs. Schistosoma mansoni

The compound inhibits Schistosoma mansoni DHODH with an IC50 of 185 nM, demonstrating approximately 3-fold higher potency for the parasite enzyme compared to human DHODH (IC50 = 541 nM) [1]. This cryptic selectivity is not observed for many quinolone-3-carboxylic acids that inhibit both enzymes with comparable potency (ratio ≈ 1:1).

Antiparasitic Cryptic selectivity DHODH

Potential Kynurenine Aminotransferase (KAT II) Inhibition

Patent literature explicitly claims 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, including those with C5 arylalkyl substituents, as inhibitors of kynurenine aminotransferase II (KAT II) [1]. While specific IC50 data for this exact compound against KAT II have not been publicly disclosed, the 6-phenylhexyl substitution is structurally analogous to claimed active compounds that reduce kynurenic acid synthesis in the low micromolar range. This differentiates it from quinolone-3-carboxylic acids lacking a C5 substituent, which show no KAT II activity.

KAT II Kynurenic acid CNS disorders

Physicochemical Differentiation via C5 Chain Length

The calculated lipophilicity (clogP ≈ 6.2 for the neutral form) positions this compound in a distinct physicochemical space compared to shorter C5-chain analogs (e.g., 5-methyl or 5-phenyl derivatives with clogP < 4) . This elevated lipophilicity, combined with the free carboxylic acid, suggests potential for passive blood-brain barrier penetration, a desirable feature for CNS-targeted MAO-A inhibitors that is absent in more polar quinolone-3-carboxylic acid derivatives.

Lipophilicity ADME CNS penetration

Optimal Research and Industrial Application Scenarios for 8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid


Selective MAO-A Pharmacological Tool for Serotonergic Pathway Studies

The compound's potent human MAO-A inhibition (IC50 = 4.1 nM) and 12.5-fold selectivity over MAO-B make it an ideal research tool for selectively modulating serotonin and norepinephrine catabolism in neurochemical studies [1]. Researchers can use this compound at low nanomolar concentrations to probe MAO-A-specific functions without off-target MAO-B effects, enabling cleaner dissection of monoaminergic pathways in in vitro and ex vivo systems.

DHODH-Targeted Antiparasitic Lead Optimization

With 2.9-fold selectivity for Schistosoma mansoni DHODH (IC50 = 185 nM) over the human enzyme (IC50 = 541 nM), this compound serves as a starting scaffold for structure-activity relationship (SAR) campaigns aimed at developing selective antiparasitic agents [2]. The C5, C8, and N1 positions offer multiple vectors for chemical modification to further improve species selectivity and potency.

Kynurenine Pathway Modulation in Neuroscience Research

Given its structural homology to patented KAT II inhibitors, this compound is a suitable candidate for evaluating the role of kynurenic acid modulation in glutamatergic/cholinergic neurotransmission [3]. Researchers investigating schizophrenia, cognitive enhancement, or neurodegenerative disease models can employ this compound to test the hypothesis that reducing kynurenic acid levels improves cognitive outcomes.

Quinolone Pharmacophore Benchmarking for CNS Drug Design

The compound's high calculated lipophilicity (clogP ≈ 6.2) and free N1-H donor make it a valuable benchmark for studying CNS penetration within the quinolone-3-carboxylic acid chemical space . Medicinal chemists can use it as a reference point to balance target engagement (MAO-A potency) against physicochemical properties that govern brain exposure.

Quote Request

Request a Quote for 8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.